molecular formula C13H13NS B012090 Pyridine, 3-((benzylthio)methyl)- CAS No. 102207-55-6

Pyridine, 3-((benzylthio)methyl)-

Cat. No.: B012090
CAS No.: 102207-55-6
M. Wt: 215.32 g/mol
InChI Key: GOSLSLYNKCYNDL-UHFFFAOYSA-N
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Description

Pyridine, 3-((benzylthio)methyl)-: is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyridines. Pyridine derivatives are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The compound features a pyridine ring substituted at the 3-position with a benzylthio methyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-((benzylthio)methyl)- typically involves the reaction of 3-chloromethylpyridine with benzyl mercaptan under basic conditions. The reaction proceeds via nucleophilic substitution, where the benzyl mercaptan displaces the chlorine atom on the pyridine ring to form the desired product .

Industrial Production Methods: Industrial production of Pyridine, 3-((benzylthio)methyl)- can be achieved through continuous flow processes that optimize reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts and solvents are often employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Benzyl mercaptan, sodium hydroxide

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted pyridine derivatives

Mechanism of Action

The mechanism of action of Pyridine, 3-((benzylthio)methyl)- involves its interaction with molecular targets such as enzymes and receptors. The benzylthio methyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the pyridine ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • Pyridine, 3-methyl-
  • Pyridine, 3-ethyl-
  • Pyridine, 3-(methylthio)-

Comparison: Pyridine, 3-((benzylthio)methyl)- is unique due to the presence of the benzylthio methyl group, which imparts distinct chemical reactivity and biological activity compared to other pyridine derivatives. For instance, the benzylthio group enhances the compound’s ability to undergo oxidation and substitution reactions, making it a versatile intermediate in organic synthesis .

Biological Activity

Pyridine, 3-((benzylthio)methyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and case studies.

Chemical Structure and Properties

Pyridine derivatives are known for their ability to interact with various biological targets. The structure of Pyridine, 3-((benzylthio)methyl)- includes a pyridine ring substituted with a benzylthio methyl group, which enhances its reactivity and biological activity. The compound's ability to form covalent bonds with active site residues in enzymes is critical for its mechanism of action.

Antimicrobial Activity

Research indicates that Pyridine, 3-((benzylthio)methyl)- exhibits notable antimicrobial properties. In a study evaluating various pyridine derivatives, compounds containing a 3-pyridyl moiety demonstrated high antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from <3.09 to 500 µg/mL .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundMIC (µg/mL)Target Organism
Pyridine, 3-((benzylthio)methyl)-<3.09Gram-positive bacteria
Other pyridine derivatives (A1-24)3.09 - 500Various pathogenic bacteria

Anticancer Activity

Pyridine, 3-((benzylthio)methyl)- has also been explored for its anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 and HepG2. For example, one study reported that a related compound demonstrated an IC50 value of 1.18 μM against MCF-7 cells, indicating strong antiproliferative effects .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
Pyridine, 3-((benzylthio)methyl)-MCF-71.18Apoptosis induction
Other related compoundsHepG20.0486Enzyme inhibition

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor. The benzylthio methyl group allows it to form interactions with enzymes through π-π stacking and hydrogen bonding, which enhances binding affinity. For instance, studies on acetylcholinesterase (AChE) inhibitors have shown that similar pyridine derivatives can significantly inhibit AChE activity with IC50 values around 5.90 μM .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study synthesized a series of pyridyl derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that the presence of the benzylthio group improved antibacterial efficacy significantly compared to other derivatives .
  • Cancer Cell Studies : In another research project focused on anticancer activity, compounds derived from pyridine were tested for their effects on cell proliferation and apoptosis in breast cancer cells (MCF-7). The findings revealed that certain modifications in the structure led to enhanced cytotoxicity .
  • Enzyme Interaction : Molecular docking studies have provided insights into how Pyridine, 3-((benzylthio)methyl)- interacts with target enzymes. These studies suggest that the compound's structural features allow it to effectively bind to enzyme active sites, thereby inhibiting their function .

Properties

IUPAC Name

3-(benzylsulfanylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c1-2-5-12(6-3-1)10-15-11-13-7-4-8-14-9-13/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSLSLYNKCYNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10144782
Record name Pyridine, 3-((benzylthio)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102207-55-6
Record name Pyridine, 3-((benzylthio)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102207556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-((benzylthio)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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